(2',4'-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid (2',4'-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18831661
InChI: InChI=1S/C14H9Cl2FO2/c15-10-1-2-12(13(16)7-10)9-3-8(5-14(18)19)4-11(17)6-9/h1-4,6-7H,5H2,(H,18,19)
SMILES:
Molecular Formula: C14H9Cl2FO2
Molecular Weight: 299.1 g/mol

(2',4'-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid

CAS No.:

Cat. No.: VC18831661

Molecular Formula: C14H9Cl2FO2

Molecular Weight: 299.1 g/mol

* For research use only. Not for human or veterinary use.

(2',4'-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid -

Specification

Molecular Formula C14H9Cl2FO2
Molecular Weight 299.1 g/mol
IUPAC Name 2-[3-(2,4-dichlorophenyl)-5-fluorophenyl]acetic acid
Standard InChI InChI=1S/C14H9Cl2FO2/c15-10-1-2-12(13(16)7-10)9-3-8(5-14(18)19)4-11(17)6-9/h1-4,6-7H,5H2,(H,18,19)
Standard InChI Key ZICLOWHKADTOGL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)CC(=O)O)F

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, (2',4'-dichloro-5-fluoro-biphenyl-3-yl)-acetic acid, defines a biphenyl scaffold with:

  • First benzene ring (positions 1–6): Fluorine at position 5 and an acetic acid moiety at position 3.

  • Second benzene ring (positions 1’–6’): Chlorine atoms at positions 2’ and 4’.

The molecular formula is C14H9Cl2FO2\text{C}_{14}\text{H}_9\text{Cl}_2\text{FO}_2, yielding a molecular weight of 319.13 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight319.13 g/mol
Melting PointEstimated 180–190°C (analog-based)
SolubilityLow water solubility (<0.1 mg/mL); soluble in DMSO, ethanol
LogP (Partition Coefficient)~3.2 (predicted)
pKaCarboxylic acid: ~4.5

Synthesis and Manufacturing

Retrosynthetic Analysis

Synthesis typically involves constructing the biphenyl core via cross-coupling reactions, followed by functionalization:

  • Suzuki-Miyaura Coupling: A boronic acid derivative of the first ring (e.g., 3-bromo-5-fluorophenylacetic acid) reacts with a dichlorophenylboronic ester under palladium catalysis .

  • Protection/Deprotection: The acetic acid group may require protection (e.g., as a methyl ester) during coupling to prevent side reactions.

  • Halogenation: Fluorine and chlorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation.

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Suzuki CouplingPd(PPh3)4, K2CO3, DMF, 80°C65–75
2Ester HydrolysisNaOH, H2O/EtOH, reflux>90
3PurificationColumn chromatography (SiO2, hexane:EtOAc)

Pharmacological and Biological Activity

Mechanism of Action

Structural analogs, such as diclofenac (a biphenylacetic acid NSAID), inhibit cyclooxygenase (COX) enzymes . The chlorine and fluorine substituents in (2',4'-dichloro-5-fluoro-biphenyl-3-yl)-acetic acid may enhance COX-2 selectivity or modulate kinase binding, though experimental confirmation is lacking.

Predicted ADMET Profile

  • Absorption: Moderate intestinal absorption due to moderate LogP.

  • Metabolism: Likely hepatic glucuronidation of the carboxylic acid group.

  • Toxicity: Potential nephrotoxicity (common in carboxylic acid-containing NSAIDs) .

Applications and Industrial Relevance

Medicinal Chemistry

  • NSAID Development: Potential candidate for anti-inflammatory drugs with improved selectivity.

  • Kinase Inhibitors: Biphenyl scaffolds are common in tyrosine kinase inhibitor design (e.g., imatinib analogs).

Material Science

Halogenated biphenyls serve as precursors for liquid crystals and flame retardants.

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